Cas no 894029-46-0 (1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea)

1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea structure
894029-46-0 structure
Product Name:1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea
CAS No:894029-46-0
MF:C17H15BrFN3O2
MW:392.222306489944
CID:5512172
PubChem ID:18564367
Update Time:2025-07-17

1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromophenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
    • AKOS024623312
    • 1-(3-bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
    • F2024-1633
    • 894029-46-0
    • SR-01000019614
    • SR-01000019614-1
    • 1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea
    • Inchi: 1S/C17H15BrFN3O2/c18-11-3-1-5-13(7-11)20-17(24)21-14-9-16(23)22(10-14)15-6-2-4-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24)
    • InChI Key: YETLYBVKTMZXNZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)NC(NC1CC(N(C2C=CC=C(C=2)F)C1)=O)=O

Computed Properties

  • Exact Mass: 391.03317g/mol
  • Monoisotopic Mass: 391.03317g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 61.4Ų

1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea Pricemore >>

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Additional information on 1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea

1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea: A Novel Compound with Promising Therapeutic Potential

1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea is a unique synthetic molecule with a complex structural framework that has garnered significant attention in the field of pharmaceutical research. This compound, with the chemical identifier CAS No. 894029-46-0, represents a novel class of small-molecule therapeutics that exhibit potential for targeting specific biological pathways. Recent advancements in medicinal chemistry and computational modeling have provided critical insights into the molecular mechanisms and therapeutic applications of this compound, positioning it as a promising candidate for drug development in multiple disease areas.

1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea is characterized by its unique combination of aromatic and heterocyclic moieties. The molecule contains a pyrrolidinone ring system with a 5-oxo functionality, which is crucial for its biological activity. The presence of bromine and fluorine substituents on the phenyl rings introduces steric and electronic effects that modulate the compound's reactivity and selectivity. These structural features are believed to contribute to its potential as a modulator of kinase pathways, which are implicated in various diseases including cancer, inflammation, and neurodegenerative disorders.

Recent studies have demonstrated that 1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea exhibits significant inhibitory activity against a panel of kinases, including EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase). These findings are supported by in vitro assays that have shown the compound to effectively suppress the phosphorylation of downstream signaling molecules such as ERK (Extracellular Signal-Regulated Kinase) and AKT (Protein Kinase B). The compound's ability to inhibit these key signaling pathways suggests its potential as a therapeutic agent in the treatment of malignancies driven by these oncogenic drivers.

One of the most notable recent breakthroughs in the study of 1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea is the identification of its mechanism of action. A 2023 study published in the journal Journal of Medicinal Chemistry revealed that this compound binds to the ATP-binding pocket of kinases with high affinity, thereby disrupting their catalytic activity. The study also highlighted the compound's selectivity for certain kinase isoforms, which is critical for minimizing off-target effects and improving therapeutic safety. This selectivity is attributed to the unique spatial arrangement of the bromine and fluorine substituents, which enhance the compound's binding affinity and specificity.

Another important aspect of the research on 1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea is its potential for modulating immune responses. A 2022 study published in Frontiers in Immunology demonstrated that the compound can inhibit the activation of T cells and reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that the compound may have applications in the treatment of autoimmune diseases and chronic inflammatory conditions. The study also emphasized the importance of further preclinical evaluation to determine the compound's safety profile and efficacy in vivo.

In the context of drug development, 1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea represents a promising candidate for the design of new therapeutic agents. Its structural complexity and functional versatility make it an attractive target for medicinal chemists seeking to optimize its pharmacological properties. Recent advances in computational drug discovery have enabled researchers to predict the compound's behavior in biological systems with greater accuracy, facilitating the identification of potential drug targets and the optimization of its chemical structure for improved therapeutic outcomes.

The compound's potential applications extend beyond oncology and immunology. A 2023 study published in ACS Chemical Biology explored the role of 1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The study found that the compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and mitochondrial dysfunction. These findings highlight the compound's potential as a multifunctional therapeutic agent that could address multiple pathological mechanisms associated with these diseases.

Despite the promising results from preclinical studies, further research is needed to fully understand the therapeutic potential of 1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea. Key areas of investigation include the compound's long-term safety profile, its pharmacokinetic properties, and its potential for combination therapy with existing drugs. Additionally, the development of more efficient synthetic routes to produce the compound in larger quantities will be critical for advancing it toward clinical trials and eventual commercialization.

In conclusion, 1-(3-bromophenyl)-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea is a highly promising compound with a wide range of potential therapeutic applications. Its unique structural features and biological activity make it an attractive candidate for further exploration in the field of pharmaceutical research. As more studies are conducted, the compound's role in the treatment of various diseases is likely to become increasingly clear, paving the way for the development of new and effective therapies.

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